molecular formula C20H24N2O3 B368405 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 942864-64-4

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Cat. No. B368405
CAS RN: 942864-64-4
M. Wt: 340.4g/mol
InChI Key: KIARJQCCMJYSAR-UHFFFAOYSA-N
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Description

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol, also known as MBX-2982, is a synthetic compound that has been developed as a potential treatment for type 2 diabetes. It is a small molecule that acts as a potent and selective agonist of the G protein-coupled receptor GPR119, which is expressed in pancreatic beta cells and intestinal L cells. This receptor plays a key role in regulating glucose homeostasis and incretin hormone secretion, which makes it an attractive target for diabetes therapy.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves the activation of GPR119, which is coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP) in pancreatic beta cells and intestinal L cells. This leads to the release of insulin and incretin hormones, which promote glucose uptake and metabolism in peripheral tissues, as well as the suppression of glucagon secretion, which reduces hepatic glucose output. The exact signaling pathways downstream of GPR119 are not fully understood, but it is thought to involve the activation of protein kinase A (PKA), exchange protein directly activated by cAMP (EPAC), and other intracellular effectors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that are relevant to diabetes therapy. These include:
- Increased insulin secretion: this compound stimulates insulin release from pancreatic beta cells in a glucose-dependent manner, which helps to lower blood glucose levels and improve glucose tolerance.
- Enhanced incretin secretion: this compound also promotes the secretion of GLP-1 and GIP from intestinal L cells, which have multiple effects on glucose metabolism, such as increasing insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and reducing food intake.
- Improved insulin sensitivity: this compound has been shown to enhance insulin sensitivity in peripheral tissues, such as skeletal muscle and adipose tissue, by increasing glucose uptake and utilization.
- Reduced hepatic glucose output: this compound inhibits the secretion of glucagon from pancreatic alpha cells and reduces the production of glucose by the liver, which helps to lower fasting blood glucose levels and improve glycemic control.

Advantages and Limitations for Lab Experiments

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Potent and selective agonist: this compound is a highly selective agonist of GPR119, which makes it a useful tool for studying the physiological and pharmacological effects of this receptor.
- Low toxicity: this compound has been shown to have low toxicity and good tolerability in animal and human studies, which makes it a relatively safe compound to use in lab experiments.
- Favorable pharmacokinetics: this compound has good oral bioavailability and a long half-life in humans, which makes it suitable for use in chronic dosing studies.
Some of the limitations of using this compound in lab experiments include:
- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
- High cost: this compound is a synthetic compound that is not commercially available, which can make it expensive to obtain for lab experiments.
- Species differences: this compound has been shown to have species-specific effects on glucose metabolism and hormone secretion, which can limit its translational value between animal models and humans.

Future Directions

There are several future directions for research on 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol and its potential use in diabetes therapy. Some of these include:
- Combination therapy: this compound may be used in combination with other antidiabetic agents, such as metformin, sulfonylureas, or GLP-1 receptor agonists, to achieve greater glycemic control and reduce the risk of hypoglycemia.
- Long-term safety and efficacy: this compound needs to be evaluated in long-term clinical trials to assess its safety and efficacy over extended periods of time, as well as its effects on cardiovascular outcomes and other metabolic parameters.
- Alternative delivery methods: this compound may be formulated in alternative delivery methods, such as transdermal patches, inhalers, or injectable formulations, to improve its solubility and bioavailability.
- Other therapeutic applications: this compound may have other therapeutic applications beyond diabetes, such as obesity, metabolic syndrome, or nonalcoholic fatty liver disease, which need to be explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol was first reported in a patent application by Metabasis Therapeutics in 2008. The method involves the condensation of 2-(3-methoxyphenoxy)ethylamine with 2-bromo-1-(4-hydroxybutyl)benzimidazole in the presence of a palladium catalyst and a base, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been the subject of extensive preclinical and clinical research as a potential treatment for type 2 diabetes. In animal models, it has been shown to increase glucose-stimulated insulin secretion, enhance glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion, and improve glucose tolerance and insulin sensitivity. In humans, it has been evaluated in several phase 1 and 2 clinical trials, where it demonstrated favorable pharmacokinetics, safety, and tolerability profiles.

properties

IUPAC Name

1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-7-19(23)20-21-17-10-4-5-11-18(17)22(20)12-13-25-16-9-6-8-15(14-16)24-2/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIARJQCCMJYSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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